
SAR113945
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SAR113945 is an IκB kinase inhibitor, which may be a potential treatment of osteoarthritis.
科学研究应用
Applications in Osteoarthritis Treatment
Clinical Development:
SAR113945 has been investigated for its efficacy in treating symptomatic knee osteoarthritis. The compound is administered via intra-articular injection, allowing for localized delivery and minimizing systemic exposure.
Key Findings from Clinical Trials
-
Efficacy Assessment:
- Study Design: A phase 2a study evaluated the safety, tolerability, and efficacy of a single dose of this compound (60 mg) in patients with knee osteoarthritis. The primary endpoint was the change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore at Day 56.
- Results: While this compound did not demonstrate a statistically significant effect on the overall WOMAC scores compared to placebo, a subgroup analysis indicated potential benefits for patients with knee effusions .
- Pharmacokinetics:
- Safety Profile:
Applications in Cancer Therapy
Potential in Oncology:
Research indicates that IKKβ inhibition may have therapeutic implications in various cancers, including lung adenocarcinoma and multiple myeloma. However, clinical outcomes have been mixed.
Challenges and Insights
- Clinical Efficacy:
- Mechanistic Insights:
Summary of Research Findings
The following table summarizes key findings from significant studies on this compound:
常见问题
Basic Research Questions
Q. What is the primary mechanism of action of SAR113945 in modulating the NFκB signaling pathway?
this compound is a small-molecule inhibitor targeting IKKβ (IκB kinase beta), a key regulator of the NFκB pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκB, thereby blocking NFκB translocation to the nucleus and its pro-inflammatory gene activation. This mechanism is critical in conditions like osteoarthritis and cancer, where NFκB drives inflammation and cell survival .
Q. What pharmacokinetic parameters were prioritized in the Phase I clinical trial of this compound for knee osteoarthritis?
The Phase I trial (randomized, double-blind, placebo-controlled) assessed safety, tolerability, and pharmacokinetics (PK) after single ascending intra-articular doses. Key PK metrics included maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC). These parameters were measured to evaluate systemic exposure and local joint retention, critical for optimizing dosing regimens .
Q. How were safety and tolerability endpoints structured in this compound’s early-stage clinical trials?
The trial design included adverse event (AE) monitoring, vital signs, laboratory tests, and joint function assessments. Dose escalation followed a pre-defined protocol, with stopping rules for severe AEs. This methodological rigor ensured reliable identification of the maximum tolerated dose (MTD) and informed subsequent trial phases .
Q. What biomarkers are commonly used to assess this compound’s efficacy in preclinical osteoarthritis models?
Preclinical studies often measure synovial fluid cytokines (e.g., IL-1β, TNF-α), cartilage degradation markers (e.g., collagen type II cleavage products), and imaging-based joint structural changes. These biomarkers align with NFκB pathway activity and provide translational insights into anti-inflammatory efficacy .
Q. How does this compound’s selectivity for IKKβ compare to other kinase inhibitors in development?
this compound’s selectivity profile is evaluated using kinase inhibition assays (e.g., ATP-binding site competition) and cellular models (e.g., NFκB luciferase reporter assays). Comparative studies with pan-IKK inhibitors (e.g., BMS-345541) highlight its specificity for IKKβ, reducing off-target effects that could confound efficacy data .
Advanced Research Questions
Q. How can researchers address discrepancies between preclinical efficacy and clinical outcomes of this compound in osteoarthritis?
Discrepancies may arise from interspecies differences in joint anatomy, NFκB pathway regulation, or drug metabolism. Methodological solutions include:
- Using humanized mouse models with patient-derived synovial cells.
- Incorporating PK/PD modeling to bridge preclinical and clinical dosing.
- Validating biomarkers across species (e.g., proteomic profiling of synovial fluid) .
Q. What experimental designs are optimal for evaluating this compound’s potential repurposing in oncology, such as glioblastoma?
Preclinical oncology studies should combine in vitro assays (e.g., glioblastoma cell line viability, NFκB nuclear translocation) with in vivo orthotopic xenograft models. Co-administration with standard therapies (e.g., temozolomide) and single-cell RNA sequencing can identify synergistic mechanisms and resistance pathways .
Q. How can intra-articular dosing protocols be optimized to enhance this compound’s local bioavailability?
Strategies include:
- Formulation improvements (e.g., hyaluronic acid-based hydrogels for sustained release).
- Real-time imaging (e.g., fluorophore-labeled this compound) to track joint retention.
- Population PK modeling to account for inter-patient variability in synovial fluid volume .
Q. What methodologies ensure reproducibility in this compound’s in vitro NFκB inhibition assays?
Standardize cell lines (e.g., HEK293-NFκB reporter cells), control for passage number, and use orthogonal assays (e.g., electrophoretic mobility shift assays for NFκB-DNA binding). Inter-laboratory validation and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) minimize variability .
Q. How should contradictory efficacy data from this compound trials be analyzed to inform future research directions?
Contradictions may stem from patient stratification (e.g., osteoarthritis severity, genetic polymorphisms in NFκB regulators). Advanced analysis includes:
属性
IUPAC 名称 |
Unknown |
---|---|
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SAR113945; SAR-113945; SAR 113945; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。